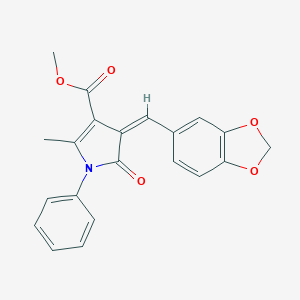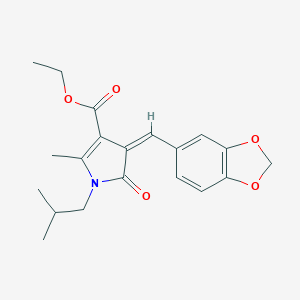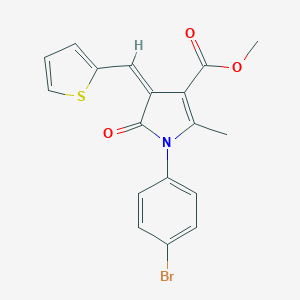![molecular formula C23H16ClNO2 B299099 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B299099.png)
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the early 1990s by Pfizer as a research chemical for studying the endocannabinoid system. CP-47,497 has since been used extensively in scientific research to understand the mechanism of action of cannabinoids and their potential therapeutic applications.
作用機序
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system. It binds to the receptor and activates it, leading to a range of downstream effects such as inhibition of adenylate cyclase, activation of mitogen-activated protein kinase, and modulation of calcium channels.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have a range of biochemical and physiological effects, including analgesia, hypothermia, hypolocomotion, and antinociception. It has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for precise control over the activation of the receptors and the downstream effects. However, one limitation of using 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione is its potential for off-target effects, as it has been shown to bind to other receptors such as the sigma-1 receptor and the GPR55 receptor.
将来の方向性
There are several potential future directions for research on 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its potential therapeutic applications. One area of interest is in the treatment of pain, as 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to have potent analgesic effects. Another area of interest is in the treatment of neurological and psychiatric disorders such as epilepsy, schizophrenia, and depression, as 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been shown to modulate the release of neurotransmitters that are involved in these disorders. Additionally, further research is needed to understand the potential off-target effects of 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione and to develop more selective agonists of the cannabinoid receptors.
合成法
The synthesis of 3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves several steps, starting with the reaction of 3-chlorobenzoyl chloride with diphenylacetonitrile to form 3-chloro-diphenylacetonitrile. This intermediate is then reacted with cyclohexanone in the presence of a Lewis acid catalyst to form the bicyclic lactam ring. The final step involves the addition of phenylmagnesium bromide to the lactam ring to form the diphenyl-substituted azabicyclohexane structure.
科学的研究の応用
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione has been extensively used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to activate both the CB1 and CB2 cannabinoid receptors with high affinity, leading to a range of physiological and biochemical effects.
特性
製品名 |
3-(3-Chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
|---|---|
分子式 |
C23H16ClNO2 |
分子量 |
373.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C23H16ClNO2/c24-17-12-7-13-18(14-17)25-21(26)19-20(22(25)27)23(19,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19-20H |
InChIキー |
XZKMCCXWLAUMQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2(C3C2C(=O)N(C3=O)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-(2,3-dimethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299020.png)
![ethyl 2-[4-(cyanomethoxy)-3-ethoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299021.png)
![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299022.png)
![methyl (4Z)-1-(4-bromophenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299023.png)


![ethyl (5E)-5-[(2-chlorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299030.png)

![ethyl 5-(4-fluorophenyl)-3-oxo-7-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299033.png)
![ethyl 5-(4-fluorophenyl)-2-(2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299034.png)
![ethyl 2-[4-(cyanomethoxy)-3-methoxybenzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299035.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299036.png)